Nizofenone fumarate

Description

Historical Context of Neuroprotective Agent Research

The quest for neuroprotective agents is rooted in the growing understanding of the pathophysiology of ischemic stroke and other neurological insults. nih.govnih.gov Historically, research focused on salvaging brain tissue at risk of irreversible damage, known as the ischemic penumbra. nih.gov Early investigations in the 1980s and 1990s were buoyed by promising results in animal models for a variety of compounds targeting different pathways in the ischemic cascade, including glutamate (B1630785) antagonists, ion channel blockers, and anti-inflammatory agents. nih.govnih.gov However, the translation of these preclinical successes into clinical efficacy proved to be a significant challenge, leading to a period of recalibration within the field. nih.gov

Evolution of Research Interests in Cerebroprotective Compounds

The landscape of cerebroprotective research has evolved considerably over the past few decades. Initial optimism surrounding single-target neuroprotective agents gave way to a more nuanced understanding of the multifaceted nature of ischemic brain injury. This led to the exploration of compounds with multiple mechanisms of action. Research has since expanded to include investigations into free radical scavengers, apoptosis inhibitors, and agents that promote neurogenesis and angiogenesis. The development of advanced neuroimaging techniques has also played a crucial role, allowing for better patient selection and assessment of treatment effects in clinical trials. This evolution reflects a broader trend in pharmacology towards multi-target drug discovery and personalized medicine.

Current Academic Significance of Nizofenone (B1679012) Fumarate (B1241708) Research

Nizofenone fumarate continues to be a subject of academic interest due to its multifaceted neuroprotective profile. It is recognized as a potent cerebroprotective drug that has demonstrated efficacy in various experimental models of cerebral hypoxia and ischemia. nih.gov Its clinical use in specific contexts, such as preventing delayed ischemic neurological deficits after subarachnoid hemorrhage, underscores its relevance. nih.govnih.gov Ongoing research aims to further delineate its precise mechanisms of action and explore its potential in a broader range of neurological conditions. The study of Nizofenone fumarate contributes to the fundamental understanding of ischemic pathophysiology and the development of novel therapeutic strategies.

Detailed Research Findings

Nizofenone fumarate's neuroprotective effects are attributed to several key mechanisms of action, which have been investigated in various preclinical models. These include the inhibition of excitotoxicity, reduction of metabolic dysfunction, and scavenging of free radicals.

One of the primary mechanisms of neuronal damage in ischemia is excitotoxicity, driven by the excessive release of the neurotransmitter glutamate. nih.gov Preclinical studies have demonstrated that Nizofenone fumarate effectively mitigates this process. In a rat model of transient global ischemia, administration of Nizofenone (10 mg/kg, i.p.) completely inhibited the ischemia-induced increase in extracellular glutamate levels in the hippocampus. nih.gov This inhibition of glutamate release is a critical factor in its neuroprotective capacity.

Ischemic conditions lead to a rapid depletion of cellular energy stores, specifically adenosine (B11128) triphosphate (ATP), and an accumulation of lactate (B86563), indicating a shift to anaerobic metabolism. nih.govnih.gov Research has shown that Nizofenone fumarate can ameliorate these metabolic disturbances. In a study on mice subjected to anoxia induced by potassium cyanide (KCN), Nizofenone (10 mg/kg, i.p.) helped to maintain the cerebral energy charge potential close to its normal value, preventing the drastic depletion of high-energy phosphates and glucose, and reducing the marked accumulation of lactate. nih.gov Furthermore, pretreatment with Nizofenone has been shown to markedly suppress both the liberation of free fatty acids and the depletion of ATP during ischemia. researchgate.net

The reperfusion phase following an ischemic event can lead to a surge in the production of reactive oxygen species (ROS), causing significant oxidative stress and further cellular damage. Nizofenone fumarate has been shown to possess potent free radical-scavenging properties, comparable to that of vitamin E. nih.gov This antioxidant activity allows it to inhibit oxygen radical-induced lipid peroxidation, a key process in membrane damage during reperfusion injury. nih.gov

The culmination of these protective mechanisms is the reduction of ischemic brain damage. The potent cerebroprotective effect of nizofenone has been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction. nih.gov

| Mechanism of Action | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Inhibition of Glutamate Release | Rat model of 4-vessel occlusion | Completely inhibited the ischemia-induced increase in extracellular glutamate in the hippocampus. | nih.gov |

| Amelioration of Metabolic Dysfunction | KCN-induced anoxia in mice | Maintained cerebral energy charge potential, prevented depletion of ATP and glucose, and reduced lactate accumulation. | nih.gov |

| Suppression of Free Fatty Acid Liberation | Mouse model of ischemia | Markedly suppressed the liberation of free fatty acids and ATP depletion. | researchgate.net |

| Free Radical Scavenging | In vitro and in vivo models | Demonstrated radical-scavenging action comparable to vitamin E and inhibited lipid peroxidation. | nih.gov |

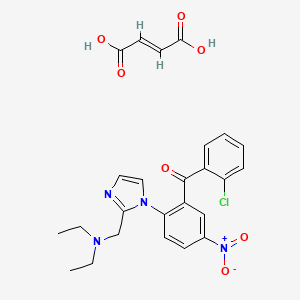

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQAUUIBFFFOOV-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54533-85-6 (Parent) | |

| Record name | Nizofenone fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048637 | |

| Record name | Nizofenone fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54533-86-7, 93929-95-4 | |

| Record name | Methanone, (2-chlorophenyl)[2-[2-[(diethylamino)methyl]-1H-imidazol-1-yl]-5-nitrophenyl]-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nizofenone fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC315856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nizofenone fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIZOFENONE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I1Z517Z3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization of Nizofenone Fumarate

Established Synthetic Pathways for Nizofenone (B1679012) Fumarate (B1241708)

Established synthetic routes for nizofenone fumarate typically involve convergent synthesis, where two or more molecular fragments are synthesized separately and then joined in a later step. One reported synthetic process utilizes p-nitroaniline and imidazole (B134444) as starting materials and proceeds through several key intermediates. google.com Another patent describes a route starting from o-chlorobenzoyl chloride and p-nitroaniline for one intermediate, and imidazole for the other. google.com

Multi-step Synthetic Sequences

The synthesis of nizofenone fumarate is characterized by multi-step sequences to construct the complex benzophenone (B1666685) and imidazole moieties and link them. For instance, one pathway outlines the synthesis starting from p-nitroaniline, involving amidation, Friedel-Crafts acylation, hydrolysis, diazotization, and Sandmeyer reaction to yield a chlorinated nitrobenzophenone intermediate. google.com Simultaneously, imidazole undergoes a series of reactions including N-benzyl protection, hydroxymethylation, chlorination, amination, and transfer hydrogenation debenzylation to produce a substituted imidazole intermediate. google.com These two key intermediates are then coupled. google.com

Key Intermediate Compounds and Reaction Steps

The synthesis relies on the formation of specific intermediate compounds through well-defined reaction steps. Two crucial intermediates are a substituted 2-halobenzophenone and a substituted imidazole. google.com

| Intermediate Class | Example (related to Nizofenone synthesis) | Key Structural Features |

| Substituted Benzophenone | 2′-chloro-2-chloro-5-nitrobenzophenone | Chlorophenyl, nitrophenyl, ketone linkage, chlorine |

| Substituted Imidazole | 2-(diethylaminomethyl)imidazole | Imidazole ring, diethylaminomethyl substituent |

Friedel-Crafts Acylation in Benzophenone Precursor Synthesis

A key step in the synthesis of the benzophenone precursor involves Friedel-Crafts acylation. This reaction is used to form the diaryl ketone structure. In one reported synthesis, o-chlorobenzoyl chloride reacts with p-nitroaniline in the presence of a catalyst like zinc chloride to yield a 2′-chloro-2-o-chlorobenzamido-5-nitrobenzophenone intermediate. google.com Friedel-Crafts acylation is a well-established method for forming carbon-carbon bonds between an acyl halide or anhydride (B1165640) and an aromatic ring, typically catalyzed by a Lewis acid. scispace.com, doubtnut.com, researchgate.net, doubtnut.com

Diazotization and Sandmeyer Reaction Intermediates

Diazotization and the subsequent Sandmeyer reaction are crucial for introducing a halogen atom onto the aromatic ring of one of the precursors. In the synthesis starting from p-nitroaniline, a diazotization reaction is performed on an amino-substituted intermediate using a diazo reagent system, such as sodium nitrite/sulfuric acid. google.com The resulting diazonium salt intermediate then undergoes a Sandmeyer reaction, typically with a copper(I) chloride reagent, to substitute the diazonium group with a chlorine atom, yielding a chlorinated nitrobenzophenone derivative. google.com, mnstate.edu, libretexts.org, numberanalytics.com Diazonium salts are highly reactive intermediates formed from primary aromatic amines and nitrous acid. organic-chemistry.org, libretexts.org The Sandmeyer reaction is a versatile method for replacing the diazonium group with various nucleophiles, including halides. mnstate.edu, libretexts.org, numberanalytics.com

Fumarate Salt Formation

The final step in the synthesis of nizofenone fumarate is the formation of the fumarate salt. This involves reacting the free base form of nizofenone with fumaric acid. google.com Salt formation is a common practice in pharmaceutical chemistry to improve the physical and chemical properties of a drug substance, such as solubility, stability, and bioavailability. Nizofenone fumarate is the salt formed between nizofenone and trans-2-butenedioic acid (fumaric acid). medkoo.com, nih.gov

Nizofenone fumarate is a chemical compound developed by Yoshitomi Pharmaceutical Company in Japan google.com. It is the fumarate salt of the compound 2'-chloro-2-(2-(diethylaminomethyl)-1-imidazolyl)-5-nitrobenzophenone google.com. Nizofenone fumarate has been investigated for its potential as a cerebral protective agent, particularly in conditions involving ischemic brain disorder google.com. Research has explored its effects on brain tissue under ischemic and hypoxic states, suggesting it may prolong the lifespan of nerve cells and aid in the recovery of neurological function after brain trauma google.com. It has also shown potential in reducing complications associated with subarachnoid hemorrhage, demonstrating efficacy against cerebrovascular spasms google.com.

The synthesis of nizofenone fumarate involves a multi-step process starting from key raw materials. One described route utilizes p-nitroaniline and imidazole as starting materials google.com.

The synthesis proceeds through the preparation of two important intermediates: 2′-chloro-2-chloro-5-nitrobenzophenone and 2-(diethylaminomethyl)imidazole google.com.

The first intermediate, 2′-chloro-2-chloro-5-nitrobenzophenone, is synthesized from p-nitroaniline through a sequence of reactions including amidation, Friedel-Crafts acylation, hydrolysis, diazotization, and Sandmeyer reaction google.com. The Friedel-Crafts acylation of o-chlorobenzoyl chloride with p-nitroaniline, catalyzed by zinc chloride, is a key step in forming the benzophenone core google.com.

The second intermediate, 2-(diethylaminomethyl)imidazole, is synthesized starting from imidazole. This route involves N-benzyl protection, hydroxymethylation, chlorination, amination, and transfer hydrogenation debenzylation google.com.

The final step in the synthesis of nizofenone involves the reaction of the two intermediates, 2-(diethylaminomethyl)imidazole and 2′-chloro-2-chloro-5-nitrobenzophenone, under sodium hydride catalysis google.com. This substitution reaction yields nizofenone, which is then reacted with fumaric acid to form the target compound, nizofenone fumarate google.com.

Methodological Advancements and Optimization in Synthesis

Optimization efforts in the synthesis of chemical compounds often focus on improving yield, reducing reaction times, lowering energy consumption, and minimizing environmental impact google.com. While specific detailed methodological advancements solely focused on optimizing the synthesis of nizofenone fumarate itself were not extensively detailed in the search results, general principles of synthetic optimization in related chemical processes, such as nitration reactions, can provide context google.com. For instance, optimizing the ratio of nitrating agents and controlling reaction temperature and time can significantly improve the yield and purity of nitrated products, a motif present in the nizofenone structure google.com.

Green Chemistry Principles in Synthetic Approaches

The application of green chemistry principles in the synthesis of pharmaceuticals and chemical compounds is an increasingly important area of research google.com. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances google.com. This can involve using more environmentally friendly solvents, developing catalytic reactions to reduce waste, and designing more efficient synthetic routes google.com. While a specific "green synthesis" method for nizofenone fumarate was not prominently detailed, the concept is relevant to the ongoing development and optimization of chemical synthesis processes google.com. Some general green chemistry approaches include optimizing reaction conditions to minimize byproducts and using less toxic reagents google.com. For example, optimizing nitration reactions can lead to significantly reduced NO2 emissions, which is beneficial for environmental protection google.com.

Synthesis of Related Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds (analogues and derivatives) to understand how changes in chemical structure affect biological activity researchgate.net. This process is crucial in drug discovery and development to identify key structural features responsible for the desired pharmacological effect and to potentially improve potency, selectivity, and pharmacokinetic properties researchgate.net. While specific detailed SAR studies on nizofenone analogues were not extensively described, the general principles of designing and synthesizing such compounds are well-established researchgate.net.

Synthetic Strategies for Modified Imidazole and Benzophenone Moieties

The synthesis of modified imidazole and benzophenone moieties for nizofenone analogues would employ various organic chemistry reactions google.com. For modified benzophenone moieties, strategies might include Friedel-Crafts acylation with different substituted benzoyl chlorides or reactions involving organometallic reagents google.com. Introduction of different substituents on the phenyl rings would require appropriate substituted starting materials google.com. For modified imidazole moieties, synthetic strategies could involve functionalization of the imidazole ring at different positions or the synthesis of substituted imidazoles researchgate.net. Methods for introducing different aminoalkyl chains or other substituents at the 2-position of the imidazole ring would be explored google.com. Standard coupling reactions would then be used to link the modified benzophenone and imidazole intermediates google.com.

Purification and Isolation Methodologies for Research-Grade Compound

Obtaining research-grade nizofenone fumarate requires effective purification and isolation methodologies researchgate.net. These methods are essential to remove impurities, byproducts, and residual starting materials from the synthesized compound to ensure its purity for research studies researchgate.netgoogle.com. Common purification techniques in organic chemistry include crystallization, chromatography (such as column chromatography or high-performance liquid chromatography - HPLC), and extraction researchgate.netgoogle.com.

Crystallization is a widely used technique that relies on the difference in solubility of the target compound and impurities in a given solvent or mixture of solvents google.com. By carefully controlling temperature and solvent composition, the desired compound can be selectively crystallized out of the solution google.com.

Chromatography, particularly column chromatography and HPLC, is powerful for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase researchgate.net. This allows for the isolation of highly pure compounds, which is often necessary for research-grade materials researchgate.net. HPLC can also be used for analyzing the purity of the final product researchgate.net.

Extraction is a technique used to separate compounds based on their differential solubility in two immiscible phases google.com. This can be employed in the workup procedures after synthesis to isolate the crude product from the reaction mixture before further purification google.com.

While specific detailed protocols for the purification of research-grade nizofenone fumarate were not extensively provided, these general methodologies are standard in the field of chemical synthesis and would be applied and optimized based on the specific impurities present in the crude synthesis product researchgate.netgoogle.com.

Molecular and Cellular Mechanisms of Action

Neuroprotective Mechanisms at the Molecular Level

Nizofenone (B1679012) fumarate (B1241708) exerts its protective effects on neurons by influencing key molecular processes that are disrupted during conditions of oxygen deprivation and ischemia. medkoo.comncats.ionih.gov

Modulation of Neurotransmitter Systems

A significant aspect of nizofenone fumarate's neuroprotection involves its interaction with neurotransmitter systems, particularly its ability to modulate the release of excitatory neurotransmitters. nih.govpatsnap.com

Inhibition of Ischemic Glutamate (B1630785) Release

Ischemia leads to an excessive release of glutamate, an excitatory neurotransmitter, which contributes to excitotoxicity and neuronal death. nih.govpatsnap.com Research has demonstrated that nizofenone fumarate can effectively inhibit this ischemia-induced increase in extracellular glutamate levels in the hippocampus. nih.gov Studies in rats subjected to cerebral ischemia showed that administration of nizofenone fumarate completely blocked the rise in extracellular glutamate that occurred during the ischemic period. nih.gov This inhibitory effect on glutamate release is considered a significant contributor to its neuroprotective efficacy. nih.gov

Cellular Bioenergetic Pathway Regulation

Nizofenone fumarate also plays a role in regulating cellular bioenergetic pathways, which are severely compromised during ischemia. medkoo.comncats.ionih.gov By ameliorating disturbances in energy metabolism, nizofenone fumarate helps to maintain cellular function and viability. medkoo.comncats.ionih.gov

Amelioration of Adenosine (B11128) Triphosphate (ATP) Depletion

Cerebral ischemia results in a rapid depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, due to impaired oxidative phosphorylation. medkoo.comncats.ionih.govnih.gov Nizofenone fumarate has been shown to ameliorate this depletion of cerebral high-energy phosphate (B84403) stores induced by conditions of oxygen deficiency. nih.gov By helping to preserve ATP levels, nizofenone fumarate supports essential cellular processes and reduces the extent of ischemic damage. medkoo.comncats.ionih.govnih.gov

Inhibition of Lactate (B86563) Accumulation

During ischemia, reduced oxygen availability leads to a shift towards anaerobic metabolism, resulting in the accumulation of lactate. nih.govnih.govnih.gov This increase in lactate contributes to tissue acidosis and exacerbates neuronal injury. nih.govnih.govnih.gov Studies have shown that nizofenone fumarate can inhibit the accumulation of lactate during ischemia and also the further increase in lactate levels observed during reperfusion. nih.gov For instance, in rat models of cerebral ischemia, nizofenone fumarate completely inhibited the post-ischemic increase in lactate. nih.gov This effect helps to mitigate the detrimental consequences of acidosis. nih.govnih.govnih.gov

Research findings on the effect of nizofenone fumarate on glutamate and lactate levels during ischemia in rats are summarized in the table below:

| Parameter | Ischemia (Control) | Ischemia + Nizofenone Fumarate |

| Extracellular Glutamate | Increased | Completely Inhibited |

| Lactate Accumulation | Increased | Inhibited |

| Post-ischemic Lactate | Further Increased | Completely Inhibited |

Note: Data is based on findings in a rat model of cerebral ischemia. nih.gov

Maintenance of Cerebral Energy Charge Potential

Cerebral ischemia and anoxia lead to severe disruptions in cellular energy metabolism, characterized by depletion of high-energy phosphate stores (like ATP) and accumulation of lactate. medkoo.comnih.gov The energy charge potential (ECP) is a measure of the energy status of a cell, reflecting the balance between ATP, ADP, and AMP. Maintaining ECP is crucial for neuronal survival and function. Studies have shown that nizofenone can ameliorate the anoxic disorder of cerebral energy metabolism induced by agents like KCN, helping to keep the cerebral ECP close to its normal value. nih.gov Similar effects were observed in experimental models of complete ischemia. nih.gov

Data illustrating the effect of nizofenone on cerebral energy metabolites under anoxic conditions:

| Metabolite | Control (Anoxia) | Nizofenone Treated (Anoxia) |

| High-Energy Phosphates | Depleted | Ameliorated Depletion |

| Glucose | Depleted | Ameliorated Depletion |

| Lactate | Accumulated | Reduced Accumulation |

| Energy Charge Potential | Decreased | Maintained Near Normal |

Antioxidant and Anti-Lipid Peroxidation Activities

Oxidative stress, involving the excessive production of reactive oxygen species (ROS), is a significant contributor to neuronal damage during ischemia and reperfusion. patsnap.com Lipid peroxidation, the oxidative degradation of lipids, is a key consequence of oxidative stress that damages cell membranes and contributes to cell death. ucl.ac.ukcabidigitallibrary.org Nizofenone fumarate exhibits antioxidant properties and inhibits lipid peroxidation. medkoo.comncats.ionih.gov

Nizofenone has demonstrated radical-scavenging action. medkoo.comncats.ionih.gov This property is comparable to that of vitamin E, a known chain-breaking antioxidant and ROS scavenger. medkoo.comnih.govnih.gov In vitro experiments have shown that nizofenone can scavenge stable free radicals, such as diphenyl-p-picrylhydrazyl. nih.gov

Nizofenone inhibits oxygen radical-induced lipid peroxidation. medkoo.comncats.io Studies using rat brain mitochondrial suspensions incubated with agents that induce lipid peroxidation (e.g., ascorbic acid and Fe2+) have shown that nizofenone can inhibit the peroxidative disintegration of mitochondria. nih.gov Complete inhibition was observed at concentrations between 100-200 µM. nih.gov The anti-peroxidative activity of nizofenone has been estimated to be approximately equivalent to that of alpha-tocopherol. nih.gov

Data on the effect of Nizofenone on mitochondrial peroxidative disintegration:

| Nizofenone Concentration (µM) | Inhibition of Mitochondrial Disintegration |

| 10 or more | Inhibited |

| 100-200 | Complete Inhibition |

Note: This table is based on the description of experimental findings nih.gov.

Anti-Edema Effects

Cerebral edema, the accumulation of excess fluid in the brain, is a common and detrimental consequence of ischemic injury, contributing to increased intracranial pressure and secondary brain damage. Nizofenone has been reported to have anti-edema effects. ncats.ioahajournals.org Histological examinations in experimental models of regional cerebral ischemia have revealed that vasogenic edema, characterized by perivascular exudation of plasma fluid, was significantly less evident in nizofenone-treated groups compared to control groups. ahajournals.org

Influence on Neuronal Degeneration Processes

Ischemic and anoxic insults trigger a cascade of events leading to neuronal dysfunction and death. Nizofenone has been shown to ameliorate various pathophysiologic events during ischemia that contribute to neuronal degeneration, including ATP depletion, lactate accumulation, glutamate release, and free fatty acid liberation. medkoo.comncats.io Specifically, the ischemia-induced excessive release of glutamate, an excitatory neurotransmitter that can cause excitotoxicity and neuronal death at high levels, has been reported to be completely blocked by nizofenone. medkoo.comncats.ionih.gov This suppression of glutamate release is suggested to contribute significantly to the neuroprotective effect of nizofenone by preventing excitotoxic damage. medkoo.comnih.gov

Modulation of Vascular and Hemodynamic Pathways

Stimulation of Prostaglandin (B15479496) Synthesis

Studies have indicated that nizofenone can influence the synthesis of prostaglandins. Prostaglandins are lipid compounds with hormone-like effects, involved in various physiological processes, including inflammation, blood flow, and platelet aggregation.

Selective Stimulation of Prostacyclin Synthesis

Research using rat arterial walls has shown that nizofenone dose-dependently stimulates the formation of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. Significant increases in prostacyclin formation were observed at concentrations of 0.1 and 0.3 mM. nih.gov In contrast, experiments using ram seminal vesicle microsomes and human platelet microsomes did not show stimulation of prostaglandin E2 and thromboxane (B8750289) A2 synthesis, suggesting a selective stimulatory action of nizofenone on prostacyclin synthesis. nih.gov

Interactive Data Table: Effect of Nizofenone on Prostacyclin Synthesis

| Nizofenone Concentration (mM) | Prostacyclin Formation Increase (%) |

| 0.1 | 47 |

| 0.3 | 106 |

*Data derived from studies on rat arterial walls. nih.gov

Influence on Cerebral Blood Flow Dynamics

Nizofenone has been investigated for its effects on cerebral blood flow, particularly in conditions of ischemia. Studies have explored its mechanisms of cerebral protection which are correlated with changes in local cerebral blood flow. wikipedia.org Its cerebroprotective effect has been demonstrated in experimental models of cerebral hypoxia and ischemia. medkoo.com

Electrophysiological Modulations

Investigations into the electrophysiological effects of nizofenone fumarate have been conducted, particularly on cardiac tissues.

Chronotropic Effects on Cardiac Tissues, e.g., Sino-Atrial Node

The effects of nizofenone fumarate on the electrical activity of cardiac tissues, specifically the sino-atrial node, have been studied using techniques such as the double-microelectrode voltage clamp method in rabbit sino-atrial node preparations. nih.gov, nih.gov In spontaneously firing pacemaker cells, nizofenone at concentrations above 1 microM decreased the heart rate. nih.gov, nih.gov At concentrations above 3 microM, nizofenone reduced the maximum upstroke velocity, the amplitude of the action potential, and the slope of phase 4 depolarization, while also prolonging the action potential duration at 50% repolarization. nih.gov, nih.gov Under voltage clamp conditions, nizofenone dose-dependently decreased both the slow inward current and the time-dependent potassium outward current. nih.gov These findings suggest that nizofenone exerts an inhibitory action on the automaticity of sino-atrial node preparations by affecting both inward and outward currents. nih.gov

Interactive Data Table: Electrophysiological Effects of Nizofenone on Rabbit Sino-Atrial Node

| Nizofenone Concentration | Effect on Heart Rate | Effect on Action Potential Parameters (at > 3 µM) | Effect on Ionic Currents (Voltage Clamp) |

| > 1 µM | Decreased | Not specified at this concentration for AP parameters | Not specified at this concentration for ionic currents |

| > 3 µM | Decreased | Reduced maximum upstroke velocity, reduced amplitude, reduced phase 4 slope, prolonged action potential duration | Decreased slow inward current, decreased time-dependent K+ outward current (dose-dependent) |

*Data derived from studies on rabbit sino-atrial node preparations. nih.gov, nih.gov

Investigational Receptor Binding and Interaction Profiles

Research has also included investigations into the potential receptor binding and interaction profiles of nizofenone fumarate to identify its molecular targets.

Ligand Binding Studies for Target Identification

While the primary mechanisms discussed involve prostaglandin synthesis modulation and effects on ion channels in cardiac tissue, ligand binding studies are a common approach in pharmacological research to identify specific receptors or enzymes that a compound interacts with. researchgate.net, researchgate.net One search result mentions that the inhibitory effect of clazosentan (B1669160) against 55 types of receptors was investigated by radioligand binding studies, and this context includes nizofenone fumarate as a prohibited co-administration drug in a clinical study, implying that receptor interactions might be relevant to its pharmacological profile or potential drug interactions. pmda.go.jp However, specific detailed findings of ligand binding studies directly identifying nizofenone fumarate's targets were not prominently available in the provided search results.

Preclinical Pharmacological Investigations

In Vitro Experimental Models for Mechanism Elucidation

In vitro studies provide controlled environments to investigate the direct effects of a compound on biological systems at the cellular or tissue level, aiding in the understanding of its mechanism of action.

Cellular Neuroprotection Assays

Cellular neuroprotection assays are crucial for evaluating a compound's ability to prevent damage and death in neuronal cells exposed to various insults, such as oxygen deprivation or excitotoxicity.

Studies have indicated that nizofenone (B1679012) is a neuroprotective drug that shields neurons from death following cerebral anoxia or ischemia. medkoo.comdcchemicals.commedchemexpress.com While some findings regarding neuronal cell death inhibition have been demonstrated in in vivo models, such as the hippocampus CA1 pyramidal cells in rats subjected to ischemia, these results inform the potential mechanisms that can be explored in cultured cell systems. medkoo.comnih.gov The neuroprotective effect is suggested to involve ameliorating pathophysiologic events associated with ischemia. medkoo.com

Investigations into the effects of nizofenone on hippocampal tissue have provided insights into its neurochemical impact. Studies, including those in rat models, have shown that nizofenone can suppress the increase in extracellular glutamate (B1630785) levels in the hippocampus during ischemia. medkoo.comnih.govresearchgate.net Furthermore, it has been observed to inhibit the post-ischemic accumulation of lactate (B86563) in the hippocampus. medkoo.comnih.govresearchgate.net These findings suggest that the inhibition of ischemic glutamate release and subsequent lactate accumulation may significantly contribute to the neuroprotective effects of nizofenone, mechanisms that can be further explored and confirmed using in vitro hippocampal slice preparations. medkoo.comnih.govresearchgate.net

Cardiovascular System In Vitro Studies

In vitro studies on the cardiovascular system help to understand the direct effects of a compound on cardiac tissues and their electrophysiological properties.

The effects of nizofenone fumarate (B1241708) on the electrical activity of cardiac tissue have been investigated using isolated preparations, such as the rabbit sino-atrial node. Studies employing techniques like the double-microelectrode voltage clamp method have revealed that nizofenone, at concentrations above 1 µM, decreases the heart rate in spontaneously firing pacemaker cells. nih.gov At concentrations exceeding 3 µM, nizofenone was found to reduce the maximum upstroke velocity and the amplitude of the action potential. nih.gov It also prolonged the action potential duration at 50% repolarization and reduced the slope of phase 4 depolarization. nih.gov Under voltage clamp conditions, nizofenone demonstrated a dose-dependent decrease in both the slow inward current and the time-dependent potassium outward current. nih.gov These observations suggest that nizofenone exerts an inhibitory effect on the automaticity of sino-atrial node preparations by influencing both inward and outward ionic currents. nih.gov Further in vitro studies using isolated guinea-pig papillary muscle and dog Purkinje fibers have shown that nizofenone can prolong their action potential duration and suppress the spontaneous activity of dog Purkinje fibers and guinea-pig sino-atrial node at a concentration of 30 µM. medchemexpress.com

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are employed to determine a compound's effects on specific enzymes, cellular processes, and the presence of reactive species. Nizofenone has been shown to possess radical-scavenging action, comparable to that of vitamin E. medkoo.com It has also been reported to inhibit oxygen radical-induced lipid peroxidation. medkoo.com Furthermore, studies have indicated that nizofenone can increase the activities of enzymatic superoxide (B77818) dismutase (SOD) and catalase (CAT), enzymes involved in the detoxification of reactive oxygen species. medchemexpress.com Investigations into its effects on cerebral energy metabolism under anoxic conditions have shown that nizofenone can ameliorate the depletion of high energy phosphate (B84403) stores and glucose concentrations while limiting the accumulation of lactate, helping to maintain the cerebral energy charge potential. nih.gov These findings, initially observed in vivo, highlight biochemical pathways affected by nizofenone that can be further explored through targeted in vitro enzymatic and biochemical assays.

Compound Information

| Compound Name | PubChem CID |

| Nizofenone fumarate | 54533-86-7 |

Data Table: Effects of Nizofenone Fumarate on Rabbit Sino-Atrial Node In Vitro

| Parameter | Effect (Concentration Range) | Reference |

| Heart Rate (Spontaneous Firing) | Decreased (> 1 µM) | nih.gov |

| Maximum Upstroke Velocity | Reduced (> 3 µM) | nih.gov |

| Action Potential Amplitude | Reduced (> 3 µM) | nih.gov |

| Action Potential Duration (50% Repolarization) | Prolonged (> 3 µM) | nih.gov |

| Slope of Phase 4 Depolarization | Reduced (> 3 µM) | nih.gov |

| Slow Inward Current | Decreased (Dose-dependent) | nih.gov |

| Time-Dependent Potassium Outward Current | Decreased (Dose-dependent) | nih.gov |

Oxidative Stress Marker Analysis

Nizofenone has been reported to possess radical-scavenging action, comparable to that of vitamin E. medkoo.comncats.io This action allows it to inhibit oxygen radical-induced lipid peroxidation. medkoo.comncats.io Oxidative stress, involving reactive oxygen species (ROS), is a significant contributor to neuronal damage during ischemic injury. patsnap.comnih.gov By acting as a free radical scavenger, nizofenone helps neutralize ROS, thereby mitigating oxidative stress and preserving neuronal integrity. patsnap.com

Enzyme Activity Modulation Studies (e.g., Prostacyclin Synthesis)

Studies have investigated the effect of nizofenone on enzyme activity, particularly its influence on prostacyclin synthesis. Research using rat arterial walls demonstrated that nizofenone dose-dependently stimulated prostacyclin formation. nih.govresearchgate.net Significant increases in prostacyclin synthesis were observed at concentrations of 0.1 mM and 0.3 mM. nih.gov Conversely, no stimulation of prostaglandin (B15479496) E2 or thromboxane (B8750289) A2 synthesis was noted in experiments involving ram seminal vesicle microsomes and human platelet microsomes. nih.govresearchgate.net These findings suggest that nizofenone exhibits a selective stimulatory action on prostacyclin synthesis. nih.govresearchgate.net Prostacyclin is known for its vasodilatory and anti-aggregatory properties, which could be beneficial in conditions involving reduced blood flow.

Advanced In Vitro Methodologies

Advanced in vitro methodologies are employed to gain deeper insights into the cellular mechanisms and target engagement of compounds like nizofenone fumarate.

Cellular Thermal Shift Assays (CETSA) for Target Engagement Research

Cellular Thermal Shift Assay (CETSA) is a method used to study the thermal stabilization of proteins upon ligand binding within a cellular context. researchgate.netnih.gov This technique allows for the assessment of drug target engagement in live cells. researchgate.netnih.govelifesciences.org By observing changes in protein thermal stability after treatment with a compound, researchers can infer whether the compound directly interacts with and binds to specific protein targets. nih.govelifesciences.orgnih.gov While the provided search results discuss CETSA as a methodology and its application in target engagement research for various compounds, there is no specific information available within the search results detailing the application of CETSA specifically for nizofenone fumarate to identify its direct protein targets.

In Vivo Animal Models of Neurological Injury

In vivo animal models are crucial for evaluating the efficacy of neuroprotective agents in a complex biological system.

Models of Cerebral Ischemia and Reperfusion

The potent cerebroprotective effect of nizofenone has been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction. medkoo.comncats.ioncats.io Studies using a canine model of complete ischemic brain regulated with a perfusion method showed that pre-treatment with nizofenone ameliorated ischemic brain damage in a dose-dependent fashion, with better recovery of EEG activity observed at higher dosages. nih.gov In a rat model of 15 minutes of ischemia caused by 4-vessel occlusion, nizofenone significantly inhibited neuronal cell death in the hippocampus CA1 pyramidal cells 7 days after the ischemic insult. nih.gov Another study using a permanent middle cerebral artery (MCA) occlusion model in cats investigated the effects of delayed administration of nizofenone. ahajournals.org The extent of infarction one week after MCA occlusion was significantly smaller in the nizofenone-treated groups compared to the control group. ahajournals.org Furthermore, histological examination in this model revealed that perivascular exudation of plasma fluid (indicating vasogenic edema) in the infarcted area was definitely less in the nizofenone-treated group. ahajournals.org These findings across different animal models highlight the protective effects of nizofenone fumarate against ischemic brain injury.

Global Cerebral Ischemia Models

Research has indicated that the potent cerebroprotective effect of nizofenone has been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction. medkoo.com Nizofenone prevents edema and biochemical changes after bilateral carotid occlusion in animal models by an unknown mechanism. epdf.pub

Focal Cerebral Ischemia Models (e.g., Middle Cerebral Artery Occlusion in Cats)

Nizofenone has shown effectiveness in models of focal cerebral ischemia. A comparative study in cats with chronic middle cerebral artery (MCA) occlusion investigated the protective action of a new imidazole (B134444) derivative (Y-9179), which is nizofenone, and pentobarbital. Regional cerebral ischemia was induced by permanent occlusion of the MCA. ahajournals.org The administration of Y-9179 was started 30 minutes after MCA occlusion and continued for 3 days. ahajournals.org The potent cerebroprotective effect of nizofenone has been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction. medkoo.com

Hypoxia and Anoxia Models (e.g., KCN-induced Anoxia)

Nizofenone is a neuroprotective drug that protects neurons from death following cerebral anoxia, which is the interruption of oxygen supply to the brain. medkoo.comwikipedia.org This suggests it could be useful in treating acute neurological conditions like stroke. medkoo.comwikipedia.org Nizofenone ameliorates various pathophysiologic events during ischemia, including ATP depletion, lactate accumulation, glutamate release, free fatty acid liberation, edema, and neuronal degeneration. medkoo.comncats.ioncats.io Specifically, ischemia-induced excessive glutamate release has been completely blocked by nizofenone. medkoo.comncats.ioncats.io The potent cerebroprotective effect of nizofenone has been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction. medkoo.com

Traumatic Brain Injury Models

Preclinical studies have also explored the effects of nizofenone in models of traumatic brain injury.

Experimental Head Trauma in Rodents

Research has investigated the effect of nizofenone on experimental head trauma in mice. medkoo.com

Histopathological and Morphological Assessments in Animal Models

Histopathological and morphological assessments are used to evaluate the extent of neuronal damage and tissue preservation in animal models of neurological injury. Studies on nizofenone have included the examination of neuronal degeneration as one of the pathophysiologic events during ischemia that nizofenone ameliorates. medkoo.comncats.ioncats.io In the chronic middle cerebral artery occlusion model in cats, histological examinations would typically be performed to assess the extent of infarction and neuronal damage, although specific detailed findings were not available in the provided snippets. ahajournals.org

Infarction Volume Determination

The cerebroprotective effects of nizofenone have been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction. medkoo.comncats.io These findings suggest a potential of nizofenone fumarate in limiting the extent of tissue damage following ischemic events, which can be quantified by determining the infarction volume in experimental models.

Other Preclinical Pharmacological Explorations

Beyond its neuroprotective properties in models of acute brain injury, preclinical research on nizofenone fumarate has extended to other areas, including its effects in stress-induced models and exploratory investigations into antifertility activity.

Stress-Induced Models, e.g., Chronic Restraint Stress in Mice

Studies have investigated the effects of nizofenone administration on cognitive impairments induced by chronic restraint stress (CRS) in mice. nih.gov In adult male mice subjected to CRS, cognitive performances were markedly deteriorated. nih.gov This deterioration was accompanied by noticeable alterations in oxidative parameters, acetylcholinesterase activity, and catecholamines levels in the hippocampus and the prefrontal cortex. nih.gov Additionally, the CRS group showed higher corticosterone (B1669441) levels and lower catecholamines levels in the serum. nih.gov Treatment with nizofenone was found to reverse these changes, suggesting its potential in attenuating CRS-induced cognitive impairments. nih.gov

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are widely employed to assess the purity of Nizofenone (B1679012) fumarate (B1241708) and confirm its identity by separating it from impurities and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the separation, identification, and quantification of compounds. While specific detailed methods for Nizofenone fumarate HPLC method development were not extensively detailed in the search results, HPLC is generally used to analyze product purity by calculating peak areas google.com. The development of an HPLC method involves selecting appropriate stationary and mobile phases, flow rates, and detection wavelengths to achieve optimal separation and sensitivity for the target compound nih.govgoogle.com. For other compounds, HPLC conditions have been reported, such as using a reversed-phase column with specific mobile phases and detection wavelengths google.comgoogle.com.

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is a common mode of HPLC used for analyzing a wide range of organic molecules, including pharmaceuticals. It involves a non-polar stationary phase and a polar mobile phase. Nizofenone fumarate has been mentioned in the context of reversed-phase column usage in research studies researchgate.net. RP-HPLC is valuable for assessing the purity of Nizofenone fumarate and separating it from potential impurities based on their differential interactions with the stationary and mobile phases.

Thin-Layer Chromatography (TLC) in Research

Thin-layer chromatography (TLC) is a simple and cost-effective chromatographic technique used for monitoring reactions, checking the purity of compounds, and identifying substances by comparing their retention factors (Rf values) to standards. TLC analysis has been used in the synthesis process of compounds, including monitoring the elution of intermediates researchgate.net. It is also used to display the presence or absence of obvious impurities in a sample google.com.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the structure, concentration, and properties of Nizofenone fumarate by measuring its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Ratio Spectra Manipulating Tools

UV-Vis spectrophotometry is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is widely used for the quantitative analysis of drugs and can also aid in their identification iajps.comresearchgate.net. The principle of UV-Vis spectrophotometry is based on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the analyte and the path length of the light beam iajps.com. While direct UV-Vis spectral data for Nizofenone fumarate were not specifically found, UV-Vis spectrophotometry is a standard tool for analyzing compounds containing chromophores that absorb in the UV-Vis range.

Ratio spectra manipulating tools are advanced spectrophotometric methods used to overcome issues like spectral overlap when analyzing mixtures of compounds nih.gov. Techniques such as ratio difference (RD) and the first derivative of ratio spectra can be applied to resolve overlapping spectra and enable the quantitative analysis of individual components in a mixture nih.gov. These tools can be particularly useful in analyzing formulations or samples containing Nizofenone fumarate alongside other substances.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structural fragmentation of a compound. MS is recognized as a key method for the identification of chemicals ojp.gov. It can be combined with separation techniques like liquid chromatography (LC-MS) for the analysis of complex mixtures and the identification and quantification of analytes ojp.govnih.govwiley.com. While specific applications of MS for detailed structural elucidation of Nizofenone fumarate were not prominently featured in the search results, MS and LC-MS are routine tools in pharmaceutical research for confirming the identity and purity of synthesized compounds and studying their behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation and confirmation of chemical structures. In the study of Nizofenone fumarate, NMR spectroscopy, including both ¹H-NMR and ¹³C-NMR, has been utilized to confirm its chemical structure. pmda.go.jp The structures of intermediates and the final product, nizofenone fumarate, synthesized via specific process routes, have been confirmed through proton nuclear magnetic resonance spectrum analysis. google.com Collections of NMR spectra for nizofenone fumarate are also available in analytical databases, further supporting its use in structural verification. chemistry-chemists.com

Advanced Analytical Approaches

Beyond fundamental spectroscopic methods, advanced analytical techniques are employed to gain deeper insights into the properties and purity of chemical compounds like Nizofenone fumarate.

Enantioselective Chromatographic Analysis (if chiral forms exist)

Enantioselective chromatographic analysis is crucial for separating and quantifying individual enantiomers of a chiral compound. Nizofenone fumarate is a salt formed between Nizofenone and fumaric acid. medkoo.com Fumaric acid (trans-2-butenedioic acid) is an achiral molecule. The structure of Nizofenone is (2-chlorophenyl)(2-{2-[(diethylamino)methyl]-1H-imidazol-1-yl}-5-nitrophenyl)methanone. wikipedia.org Based on the chemical structure of Nizofenone, there are no carbon atoms bonded to four different substituents, which would typically indicate a chiral center. The nitrogen atom in the diethylamino group is bonded to two identical ethyl groups, rendering it achiral. Therefore, based on the available structural information and research, Nizofenone fumarate does not appear to possess chiral centers, and consequently, enantioselective chromatographic analysis for distinct enantiomers would not be applicable.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as nizofenone (B1679012) fumarate) to a protein target. scilit.comnih.govnih.govswri.org These methods are based on the three-dimensional structures of both the ligand and the target protein. nih.govnih.govnih.gov

Ligand-Protein Interaction Predictions

Predicting ligand-protein interactions is a fundamental aspect of understanding a drug's mechanism of action and identifying potential targets. arxiv.orgcanada.caresearchgate.netarxiv.org Molecular docking algorithms explore various possible binding poses of the ligand within the protein's binding site and score these poses based on their estimated binding energy. scilit.comnih.govnih.gov A lower (more negative) binding energy generally suggests a more stable and favorable interaction. While specific data on nizofenone fumarate's docking to particular protein targets was not extensively detailed in the search results, the principle involves assessing how the chemical structure of nizofenone fumarate (B1241708) interacts with the amino acid residues in the binding site of a relevant protein, such as those involved in glutamate (B1630785) release or lactate (B86563) metabolism. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov

Structure-Based Drug Design Principles Applied to Nizofenone Fumarate Analogues

Structure-based drug design (SBDD) utilizes the structural information of a target protein to design or modify ligands that will bind with high affinity and specificity. nih.govswri.orgopenreview.netresearchgate.net Although direct studies applying SBDD principles specifically to nizofenone fumarate analogues were not prominently found, the general principles would involve:

Identifying the key interactions between nizofenone fumarate and its target protein(s) through docking simulations.

Analyzing the structural features of nizofenone fumarate that contribute to its binding affinity and neuroprotective activity. drugcentral.orgmedkoo.comnih.gov

Designing new chemical entities (analogues) by modifying the structure of nizofenone fumarate to enhance desirable properties, such as increased binding affinity, improved selectivity for a particular target, or better pharmacokinetic properties. openreview.net

Using computational tools to predict the binding of these designed analogues to the target protein and evaluating their potential efficacy before chemical synthesis. openreview.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that seeks to establish a correlation between the structural properties of a set of compounds and their biological activity. researchgate.netmdpi.com By analyzing the relationship between chemical descriptors (numerical representations of molecular features) and observed biological effects, QSAR models can predict the activity of new or untested compounds. researchgate.netmdpi.com

Predictive Modeling for Biological Activity and Neuroprotective Efficacy

QSAR analysis can be applied to nizofenone fumarate and its analogues to build predictive models for their biological activity, including neuroprotective efficacy. drugcentral.orgmedkoo.comnih.gov This involves:

Gathering a dataset of nizofenone fumarate and its known analogues with experimentally determined neuroprotective activity or other relevant biological endpoints.

Calculating various molecular descriptors for each compound in the dataset. These descriptors can represent properties such as molecular weight, lipophilicity (CLOGP), polar surface area (TPSA), and the presence of specific functional groups. drugcentral.org

Developing a mathematical model that correlates the molecular descriptors with the observed biological activity using statistical methods or machine learning algorithms. researchgate.netmdpi.com

Using the validated QSAR model to predict the neuroprotective efficacy or other biological activities of novel nizofenone fumarate analogues before they are synthesized and tested experimentally. This can help prioritize compounds with a higher predicted likelihood of success. mdpi.com

While specific QSAR models for nizofenone fumarate's neuroprotective efficacy were not detailed in the search results, the application of QSAR in drug discovery, as described in the literature, supports its potential use in this context. researchgate.netmdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Contexts

Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling are used to describe and predict the time course of a drug within an organism (PK) and the relationship between drug concentration at the site of action and the resulting biological effect (PD). nih.gov In silico PK/PD modeling utilizes computational approaches to simulate and predict these processes in preclinical settings. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME prediction involves using computational models to estimate how a compound will be absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and excreted from the body. nih.govmdpi.comjyoungpharm.org These predictions are crucial for assessing the druggability of a compound and optimizing its pharmacokinetic profile. For nizofenone fumarate, in silico ADME predictions would aim to estimate parameters such as:

Absorption: How well the compound is absorbed from the site of administration (e.g., the gastrointestinal tract for oral administration). Properties like solubility and permeability are key factors. mdpi.com

Distribution: How the compound is distributed throughout the body, including its ability to cross biological barriers like the blood-brain barrier. mdpi.com Plasma protein binding is also a critical aspect of distribution. nih.govmdpi.com

Metabolism: How the compound is metabolized by enzymes, primarily in the liver, and the resulting metabolites.

Excretion: How the compound and its metabolites are eliminated from the body, mainly through the kidneys or bile.

While detailed in silico ADME data specifically for nizofenone fumarate was not extensively provided in the search results, general ADME prediction tools and methodologies are widely used in preclinical drug development. nih.govmdpi.comjyoungpharm.org For example, properties like CLOGP and TPSA can be used to predict aspects of absorption and distribution. drugcentral.org In silico models can help identify potential issues with ADME properties early in the development process, guiding structural modifications to improve the compound's pharmacokinetic profile. nih.gov

This article focuses solely on the chemical compound Nizofenone fumarate, specifically addressing computational and theoretical studies as outlined.

Based on the search results, the available information primarily describes the observed neuroprotective effects of Nizofenone and Nizofenone fumarate in various preclinical models of cerebral hypoxia, ischemia, and anoxia, as well as clinical evaluations. These studies highlight the compound's ability to ameliorate pathophysiologic events during ischemia, such as inhibiting glutamate release and lactate accumulation, and its radical-scavenging action. While these findings demonstrate preclinical efficacy and suggest potential mechanisms, detailed computational modeling or molecular dynamics simulations specifically focused on the interaction of Nizofenone fumarate with its biological targets or its conformational behavior were not found within the scope of this search.

Compound Information

Q & A

Q. Which in vitro experimental models are validated for studying the electrophysiological effects of Nizofenone fumarate, and what parameters should be monitored?

- Answer : Rabbit sino-atrial node preparations are validated models for assessing chronotropic effects. Key parameters include membrane potential changes (mV), ion current suppression (nA), and concentration-dependent inhibition (e.g., 0–30 μM). Controls should include baseline measurements without the compound .

Q. What analytical techniques are essential for confirming the identity and purity of Nizofenone fumarate in pharmacological research?

- Answer : Use nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) for structural confirmation. Purity (>95%) should be verified via Certificate of Analysis (COA) and Safety Data Sheets (SDS), adhering to guidelines for reporting new compounds .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., LD50 variations) for Nizofenone fumarate be systematically evaluated and reconciled in preclinical studies?

- Answer : Discrepancies in LD50 values (e.g., 70 mg/kg i.v. vs. 495 mg/kg oral in rodents) require comparative analysis of administration routes, species-specific metabolism, and experimental protocols. Dose-response curves and meta-analyses of historical data can identify confounding variables .

Q. What considerations are critical when designing clinical trials to evaluate Nizofenone fumarate's efficacy, particularly regarding prohibited concomitant medications and patient exclusion criteria?

- Answer : Trials must exclude patients using prohibited drugs (e.g., fasudil hydrochloride, ticlopidine) to avoid interactions. Strict inclusion criteria (e.g., serum creatinine <2.0 mg/dL, no liver cirrhosis) ensure cohort homogeneity. Protocol adherence and pharmacokinetic monitoring are essential for validity .

Q. What multivariate statistical approaches are appropriate for analyzing Nizofenone fumarate's multifactorial pharmacological effects in complex biological systems?

- Answer : Principal component analysis (PCA) or partial least squares regression (PLS-R) can correlate variables like Fine Particle Mass, Mass Median Aerodynamic Diameter, and bioavailability. Multivariate designs are critical for inhalable formulations or multi-target mechanisms .

Q. How should researchers address discrepancies in reported mechanisms of action for Nizofenone fumarate across different experimental models?

- Answer : Conduct comparative studies using standardized models (e.g., neuronal apoptosis vs. ion channel assays). Validate findings with orthogonal methods (e.g., patch-clamp electrophysiology and calcium imaging) to reconcile differences in anti-apoptotic vs. ion channel-blocking effects .

Q. What strategies ensure the reproducibility of Nizofenone fumarate's experimental results when reporting synthesis and pharmacological testing?

- Answer : Follow guidelines for detailed experimental reporting: specify catalyst batches, solvent purity, and equipment calibration. For pharmacological assays, document cell lines, animal strains, and statistical methods. Provide raw data in supplementary materials for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.